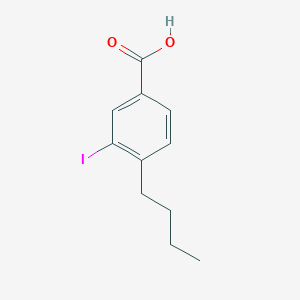

4-Butyl-3-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYDZDRDOSJJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660920 | |

| Record name | 4-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-07-2 | |

| Record name | 4-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Butyl 3 Iodobenzoic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Synthesis and Functionalization Pathways

The synthesis and functionalization of 4-butyl-3-iodobenzoic acid often involve transition metal-catalyzed reactions, for which mechanistic understanding is key to achieving high efficiency and selectivity. While direct mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from investigations into closely related substituted iodobenzoic acids.

For instance, in palladium-catalyzed C-H arylation reactions, the carboxylate group of iodobenzoic acid analogues can play a crucial role. mdpi.comsmolecule.comnih.gov Density functional theory (DFT) calculations on the arylation of alkylamines with 2-iodobenzoic acid have shown that the reaction likely proceeds through a Pd(II)/Pd(IV) catalytic cycle. mdpi.comsmolecule.comnih.gov In this cycle, the ortho-carboxylate group is proposed to facilitate the reductive elimination of the C(sp³)–C(sp²) bond from the Pd(IV) intermediate, rather than assisting in the initial oxidative addition of the aryl iodide to the Pd(II) center. mdpi.comsmolecule.comnih.gov Although this compound has a different substitution pattern, the electronic influence of the carboxylic acid group suggests it could participate in a similar manner in directing and facilitating certain catalytic transformations.

Furthermore, iridium-catalyzed ortho-iodination of benzoic acids has been shown to operate via an Ir(III)/Ir(V) catalytic cycle. acs.orgdiva-portal.org This process involves a rate-limiting metalation step, followed by iodination. acs.org The carboxylic acid moiety acts as a directing group, highlighting the importance of this functional group in controlling the regioselectivity of C-H functionalization. acs.org

The synthesis of derivatives of this compound, such as esters or amides, typically follows well-established mechanistic pathways. For example, esterification with an alcohol under acidic conditions proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. The formation of an acyl chloride using a reagent like thionyl chloride, followed by reaction with a nucleophile, is another common strategy.

Studies on the Reactivity and Selectivity of the Aromatic Iodine Atom

The iodine atom in this compound is a key functional handle for a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally the most reactive among the aryl halides (I > Br > Cl > F) in common cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, due to the relatively weak carbon-iodine bond. asianpubs.org

The reactivity of the iodine atom can be modulated by the electronic nature of the other substituents on the aromatic ring. The carboxylic acid group is an electron-withdrawing group, which can influence the electron density at the carbon atom bearing the iodine, potentially affecting the rate of oxidative addition to a low-valent metal catalyst.

Selectivity in cross-coupling reactions involving aryl iodides can be controlled by several factors, including the choice of catalyst, ligands, and reaction conditions. For instance, in cross-electrophile coupling reactions, selectivity between two different aryl halides can be achieved by using a catalyst system that differentiates between the substrates based on their steric and electronic properties. While specific data for this compound is limited, it is known that sterically hindered aryl halides can exhibit different reactivity profiles compared to unhindered ones.

In copper-mediated fluoroalkylation reactions, the electronic nature of substituents on the aryl iodide has been shown to significantly affect product yields, with electron-poor aryl iodides generally providing better yields than electron-rich ones. diva-portal.org This suggests that the electron-withdrawing nature of the carboxylic acid group in this compound could enhance its reactivity in certain coupling reactions.

The table below illustrates the expected relative reactivity of various substituted iodobenzoic acids in a hypothetical palladium-catalyzed cross-coupling reaction, based on general principles of electronics and sterics.

| Compound | Substituent Effects | Expected Relative Reactivity |

| 4-Nitro-3-iodobenzoic acid | Strong electron-withdrawing nitro group | Highest |

| This compound | Electron-donating butyl group, electron-withdrawing carboxyl group | Moderate |

| 4-Methoxy-3-iodobenzoic acid | Strong electron-donating methoxy (B1213986) group | Lower |

| 3-Iodobenzoic acid | Reference compound | Baseline |

This table is illustrative and based on general chemical principles, not on specific experimental data for this exact series of compounds.

Influence of the Butyl Substituent on Reaction Kinetics and Regioselectivity

The n-butyl group at the 4-position of the benzene (B151609) ring in this compound exerts both steric and electronic effects that can influence the kinetics and regioselectivity of its reactions.

Electronic Influence: The butyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature can slightly increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack. However, its effect on the reactivity of the iodine atom in cross-coupling reactions is likely to be modest compared to the stronger electronic influence of the carboxylic acid group.

Steric Influence: The butyl group, particularly if it is a bulky isomer like a tert-butyl group, can exert significant steric hindrance. For the linear n-butyl group, this steric effect is less pronounced. However, its presence adjacent to the iodine atom (in the ortho position) is nil, but it is ortho to the carboxylic acid. The steric bulk at the 4-position is not expected to significantly hinder reactions at the 3-position (iodine) or the 1-position (carboxylic acid). In cases where reactions might occur at the 5-position, the butyl group could exert some steric influence.

The table below summarizes the potential influence of the butyl group on different types of reactions involving this compound.

| Reaction Type | Potential Influence of the Butyl Group |

| Cross-coupling at the C-I bond | Minimal direct steric hindrance from the n-butyl group. Minor electronic effect. |

| Reactions at the carboxylic acid group | Minimal steric or electronic effect on standard transformations like esterification. |

| Electrophilic aromatic substitution | The butyl group can influence the regioselectivity, directing incoming electrophiles. |

Radical-Trapping and Control Experiments for Mechanistic Insight

To distinguish between ionic and radical pathways in chemical reactions, radical-trapping experiments are a powerful tool. These experiments involve the addition of a known radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,4-cyclohexadiene, to the reaction mixture. If the reaction is inhibited or if a trapped adduct is formed, it provides strong evidence for the involvement of radical intermediates.

While specific radical-trapping experiments for reactions of this compound are not widely reported, such studies have been crucial in elucidating the mechanisms of related reactions. For example, in the cross-dehydrogenative coupling of N-alkyl-N-aryl anthranilic acids mediated by N-iodosuccinimide, the use of TEMPO ruled out a radical mechanism. mdpi.com Conversely, in photocatalytic reactions involving other organic halides, radical trapping experiments have confirmed the presence of radical pathways. rsc.org

Control experiments are also essential for mechanistic elucidation. These can include:

Running the reaction in the absence of the catalyst or other key reagents to confirm their necessity.

Performing the reaction under dark conditions for a suspected photochemical reaction to see if light is required.

Isotopic labeling studies , for example, using deuterated solvents or substrates, to determine if a particular C-H bond is broken in the rate-determining step (kinetic isotope effect).

In the context of this compound, if a new transformation were being developed, a series of control experiments would be designed to probe the reaction mechanism. For instance, in a hypothetical new cross-coupling reaction, one might investigate the effect of adding radical inhibitors to test for a single-electron transfer (SET) pathway.

Kinetic Studies and Reaction Profile Analysis

Kinetic studies provide quantitative data on reaction rates, which is fundamental to understanding reaction mechanisms. By measuring how the reaction rate changes with the concentration of reactants, catalysts, and any inhibitors, a rate law can be determined, which is a mathematical expression of the reaction mechanism.

For reactions involving this compound, kinetic studies could be employed to:

Determine the order of the reaction with respect to the substrate, coupling partner, and catalyst.

Calculate the activation energy of the reaction by measuring the rate at different temperatures (Arrhenius plot).

Compare the rates of reaction for this compound with other substituted iodobenzoic acids to quantify the electronic and steric effects of the substituents.

A kinetic method based on competition kinetics has been developed to measure the cleavage rate constants of short-lived haloaromatic radical anions. researchgate.net This technique could, in principle, be applied to study the behavior of a radical anion of this compound if it were formed as an intermediate. researchgate.net

Reaction profile analysis involves monitoring the concentrations of reactants, intermediates, and products over the course of a reaction. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting data can be used to identify transient intermediates and to build a kinetic model of the reaction. For example, in the iridium-catalyzed iodination of benzoic acids, a kinetic profile was generated by monitoring the reaction progress over time, which provided insights into the reaction pathway. nih.gov

The following table outlines a hypothetical kinetic experiment to investigate a Suzuki coupling reaction of this compound.

| Experiment | Variable Changed | Measured Outcome | Mechanistic Information Gained |

| 1 (Baseline) | Standard conditions | Reaction rate | Baseline for comparison |

| 2 | Double [this compound] | Change in rate | Order of reaction with respect to the aryl iodide |

| 3 | Double [Boronic acid partner] | Change in rate | Order of reaction with respect to the boronic acid |

| 4 | Double [Palladium catalyst] | Change in rate | Order of reaction with respect to the catalyst |

| 5 | Run at a higher temperature | Increased rate | Activation energy |

Advanced Functionalization and Transformation of the 4 Butyl 3 Iodobenzoic Acid Framework

Transition Metal-Catalyzed Coupling Reactions at the Iodo Position

The carbon-iodine bond is a cornerstone of modern synthetic chemistry, serving as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. google.com Aryl iodides are particularly prized for their high reactivity in these transformations. mdpi.com

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. bath.ac.uk This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is highly versatile, and while specific studies on 4-butyl-3-iodobenzoic acid are not prevalent, conditions can be inferred from reactions with analogous compounds like 4-iodobenzoic acid and 3-iodobenzoic acid. mdpi.com The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and scope. libretexts.org For instance, aqueous Suzuki-Miyaura reactions have been successfully performed on 4-iodobenzoic acid using a Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH catalyst system. mdpi.com It should be noted that the steric bulk of the ortho-butyl group in the target molecule may influence the efficiency of the coupling compared to less hindered analogues.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol | Aryl boronic acids | |

| Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | Water | 4-Iodobenzoic acid | mdpi.com |

| Pd₂(dba)₃ (ligand-free) | Not specified | Not specified | Aryl iodides | researchgate.net |

| Reverse Phase Catalyst | Not specified (4.5 equiv.) | Water | 4-Iodobenzoic acid | bath.ac.uk |

Beyond the Suzuki-Miyaura reaction, the versatile iodo group on this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of functional groups.

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an internal alkyne. This is a key reaction for creating rigid, linear structures and has been noted as a potential transformation for similar iodo-substituted benzoic acids.

Heck Coupling : The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, such as ethyl acrylate, to form a substituted alkene. uwindsor.ca This reaction is fundamental for the synthesis of stilbenes, cinnamates, and other vinyl-arene compounds.

Carbonylative Coupling : In the presence of carbon monoxide, aryl iodides can undergo palladium-catalyzed carbonylative coupling reactions. researchgate.net Depending on the nucleophile present (water, alcohol, or amine), this can lead to the synthesis of carboxylic acids, esters, or amides, respectively. A carbonylative variant of the Suzuki reaction can also be employed to produce diaryl ketones. researchgate.net

Table 2: Overview of Other Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst | Product Functional Group | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu | Internal Alkyne | |

| Heck Coupling | Alkene | Pd | Substituted Alkene | uwindsor.ca |

| Carbonylative Coupling | CO + Nucleophile (H₂O, ROH, R₂NH) | Pd | Carboxylic Acid, Ester, Amide | researchgate.net |

| Carbonylative Suzuki Coupling | CO + Boronic Acid | Pd | Diaryl Ketone | researchgate.net |

Suzuki–Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

Functional Group Interconversions on the Benzoic Acid Moiety and Butyl Chain

The carboxylic acid and the butyl chain offer additional sites for modification, enabling a wide range of functional group interconversions (FGIs).

The benzoic acid moiety is readily transformed. Standard organic reactions can convert the carboxylic acid into esters, amides, or acid chlorides. For example, esterification can be used to mask the polar carboxylic acid group, potentially enhancing cell permeability for biological applications. Amides can be synthesized using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. rsc.org Conversion to an acid chloride using reagents such as thionyl chloride provides a highly reactive intermediate for further reactions. In more advanced transformations, the entire carboxylic acid group can be removed and replaced. For instance, decarboxylative halogenation (a Hunsdiecker-type reaction) can convert a benzoic acid into an aryl halide. acs.org The reaction of 2-iodobenzoic acid to form o-diiodobenzene via a decarboxylation process has been reported. google.com

Functionalization of the n-butyl chain is more challenging due to the presence of unactivated C(sp³)–H bonds. While modern methods for C(sp³)–H functionalization exist, they often require specific directing groups to achieve site-selectivity. nih.gov Compared to the aromatic ring and the iodo-substituent, the butyl chain is generally the least reactive portion of the molecule under typical cross-coupling and functionalization conditions.

Oxidative Transformations and C-H Functionalization

The this compound framework is amenable to both oxidative transformations at the iodine atom and C–H functionalization on the aromatic ring.

The iodine atom can be oxidized to create hypervalent iodine reagents. core.ac.uk Compounds like 2-iodoxybenzoic acid (IBX), prepared by the oxidation of 2-iodobenzoic acid, are powerful and selective oxidants used for converting alcohols to aldehydes and ketones. frontiersin.orgorientjchem.orgresearchgate.net It is conceivable that this compound could serve as a precursor to a novel hypervalent iodine reagent with tailored solubility or reactivity properties.

Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for directly modifying aromatic rings. acs.orgnih.gov The carboxylic acid functional group is an effective directing group, guiding catalysts to functionalize the C–H bonds at the ortho positions (C2 and C6). d-nb.infonih.gov Iridium-based catalysts have been successfully employed for the selective ortho-monoiodination of benzoic acids using N-iodosuccinimide (NIS), which could be used to introduce a second iodine atom at the C2 position of the target molecule. d-nb.infoacs.org Similar iridium-catalyzed systems can also achieve ortho-methylation and ortho-amination, providing direct routes to highly substituted aromatic compounds. diva-portal.org

Strategies for Ortho-, Meta-, and Para-Functionalization Relative to the Carboxylic Acid

The existing substitution pattern on this compound predefines the landscape for further functionalization relative to the carboxylic acid directing group. The para-position is occupied by the butyl group and the C3 meta-position is occupied by the iodine atom.

Ortho-Functionalization : The vacant C2 and C6 positions are prime targets for directed C–H activation. As discussed previously, the carboxylic acid group strongly directs a variety of transition metal catalysts (e.g., based on Ir, Pd, Rh) to these positions. acs.orgd-nb.infodiva-portal.org This allows for the regioselective introduction of halides, alkyl groups, aryl groups, and various nitrogen-containing functionalities. Given the substitution on the ring, functionalization would most likely occur at the C2 position due to steric and electronic factors.

Meta-Functionalization : The C5 meta-position is the remaining site for substitution on the aromatic ring. While classical electrophilic aromatic substitution might occur at this position depending on the directing effects of the existing groups, modern approaches rely on specialized directing group strategies to achieve selective meta-C–H functionalization. acs.org These methods often involve the temporary installation of a directing group that positions the metal catalyst over the desired meta C–H bond.

Table 3: Directed C-H Functionalization Strategies for Benzoic Acids

| Position | Transformation | Catalyst System | Reagent | Reference |

|---|---|---|---|---|

| Ortho | Iodination | [CpIrCl₂]₂ | N-Iodosuccinimide (NIS) | d-nb.infoacs.org |

| Ortho | Methylation | [CpIr(III)] | Methylating agent | diva-portal.org |

| Ortho | Amination | [Cp*Ir(III)] | Aminating agent | diva-portal.org |

| Meta | Alkylation | Ru(II) with template | Alkyl Halide | acs.org |

Role of 4 Butyl 3 Iodobenzoic Acid Derivatives in Catalysis and Reagent Design

Precursors for Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are highly valued in organic synthesis for their mild and selective oxidizing capabilities. researchgate.net These reagents are frequently derived from iodobenzoic acids, including structural analogs of 4-Butyl-3-iodobenzoic acid.

Synthesis and Characterization of Hypervalent Iodine Species from Iodobenzoic Acids

The synthesis of hypervalent iodine(V) reagents like IBX typically involves the oxidation of the corresponding 2-iodobenzoic acid. frontiersin.orgorientjchem.org Common oxidizing agents for this transformation include potassium bromate (B103136) (KBrO₃) or Oxone®. orientjchem.org For instance, a water-soluble derivative of IBX was synthesized by oxidizing 3-iodophthalic acid with KBrO₃. orientjchem.org A widely used and environmentally friendly method for preparing IBX involves the oxidation of 2-iodobenzoic acid with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water at elevated temperatures. orientjchem.org This procedure allows for the crystallization of IBX in high purity directly from the reaction mixture. orientjchem.org

Similarly, Dess-Martin periodinane (DMP) is prepared from its precursor, 2-iodoxybenzoic acid (IBX). The development of polymer-supported IBX reagents has also been a significant advancement. orientjchem.org These are typically synthesized by attaching a 2-iodobenzoic acid derivative to a polymer backbone, followed by oxidation to the corresponding IBX derivative. This approach facilitates the recovery and regeneration of the oxidant. orientjchem.org

Characterization of these hypervalent iodine species is crucial to confirm their structure and purity. Techniques such as ¹H NMR spectroscopy are employed to monitor the oxidation process and characterize the final products. researchgate.net

Applications as Oxidants in Organic Transformations (e.g., Alcohol Oxidation)

Hypervalent iodine reagents derived from iodobenzoic acids are extensively used for the oxidation of alcohols to aldehydes and ketones due to their high chemoselectivity and mild reaction conditions. researchgate.net Both IBX and DMP have demonstrated broad applicability in this area. researchgate.net

IBX is particularly effective for the selective oxidation of primary and secondary alcohols. frontiersin.orgacs.org For example, a water-soluble IBX derivative has been shown to oxidize allylic and benzylic alcohols in water without over-oxidation. orientjchem.org Polymer-supported IBX has also been successfully used to oxidize primary and secondary alcohols in THF, with the added benefit of easy separation and recycling of the reagent. orientjchem.org The reactivity of IBX can be influenced by additives; for instance, the oxidation of benzyl (B1604629) alcohol with an IBX-ester in the presence of KBr as a catalyst proceeds cleanly to benzaldehyde. acs.org

DMP is another versatile reagent for the selective oxidation of a wide range of alcohols, including those with sensitive functional groups like unsaturated alcohols and carbohydrates.

The development of catalytic systems using iodobenzoic acids and a terminal oxidant like Oxone® represents a significant step forward. researchgate.netrsc.org These in situ generated hypervalent iodine species can catalytically oxidize alcohols, reducing the need for stoichiometric amounts of the reagent. researchgate.netrsc.org

Table 1: Examples of Alcohol Oxidation using Hypervalent Iodine Reagents

| Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| Benzyl alcohol | IBX-ester / KBr | Chloroform, 50 °C | Benzaldehyde | >95 (NMR) | acs.org |

| Cyclohexanol | IBX-ester / BF₃·Et₂O | Chloroform, 50 °C | Cyclohexanone | >90 (GC) | acs.org |

| Cycloheptanol | IBX-ester / BF₃·Et₂O | Chloroform, 50 °C | Cycloheptanone | >90 (GC) | acs.org |

| Allylic/Benzylic Alcohols | Water-soluble IBX | Water | Corresponding Aldehyde | - | orientjchem.org |

| Primary/Secondary Alcohols | Polymer-supported IBX | THF | Corresponding Carbonyl | - | orientjchem.org |

Yields are as reported in the cited literature and may be based on different analytical methods (NMR, GC).

Role in Oxidative Cyclizations and Rearrangements

Hypervalent iodine reagents are not only useful for simple oxidations but also play a crucial role in more complex transformations like oxidative cyclizations and rearrangements. frontiersin.org These reactions are fundamental in the synthesis of various heterocyclic compounds. researchgate.net

IBX has been employed in oxidative cyclization reactions to construct diverse heterocyclic systems. orientjchem.org For example, the reaction of hydrazide-hydrazones with IBX can lead to the formation of α-keto-1,3,4-oxadiazoles through an oxidative cyclization process. orientjchem.org Similarly, the treatment of o-aminobenzylamine with aldehydes in the presence of IBX can afford dihydroquinazolines or quinazolines, depending on the stoichiometry of the oxidant. orientjchem.org

Hypervalent iodine(III) reagents, which can be generated from iodobenzoic acids, are also instrumental in promoting oxidative rearrangements. cardiff.ac.uk These reagents have been utilized in stereoselective oxidative rearrangements of alkenes to form α-aryl ketones, often with the use of chiral iodoarenes as organocatalysts. cardiff.ac.uk

Catalytic Applications of Iodobenzoic Acid-Derived Systems

The development of catalytic systems based on iodobenzoic acids and their derivatives has been a major focus in green chemistry, aiming to reduce waste and improve efficiency. These systems can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Iodobenzoic acid derivatives have been successfully employed as precursors for homogeneous catalysts in various oxidative transformations.

A significant application is the in situ generation of hypervalent iodine(V) species from a precursor iodo-acid in the presence of a terminal oxidant like Oxone®. researchgate.net This approach has been used for the catalytic oxidation of alcohols. researchgate.net For instance, a twisted 3,3′-diiodo-2,2′,6,6′-tetramethoxybiphenyl-4,4′-dicarboxylic acid (DIDA) was designed for the in situ generation of a Bis-IBX catalyst, which demonstrated chemoselective oxidation of activated alcohols. researchgate.net

Furthermore, iodoarenes, which can be derived from the corresponding benzoic acids, can act as pre-catalysts in various C-H amination reactions. rsc.org For example, 1,2-diiodobenzene (B1346971) has been used as a pre-catalyst for the intermolecular C-H amination of arenes using peracetic acid as the oxidant. rsc.org

Heterogeneous and Nanostructured Catalytic Systems

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. mdpi.com Derivatives of this compound can be incorporated into or used to support heterogeneous and nanostructured catalytic systems.

Polymer-supported IBX reagents are a prime example of heterogeneous catalysts derived from iodobenzoic acids. rsc.org These solid-supported catalysts are effective in oxidizing secondary alcohols to ketones and can be easily recovered by filtration and reused multiple times without a significant loss of activity. rsc.org

In the realm of nanostructured catalysts, palladium nanoparticles (PdNPs) have been widely studied for their catalytic activity in various coupling reactions. mdpi.com While not directly derived from this compound, this acid and its simpler analogs like 3-iodobenzoic acid are often used as substrates to evaluate the efficacy of these nanoparticulate catalysts in reactions such as hydroxycarbonylation and Suzuki-Miyaura coupling. mdpi.com For example, the hydroxycarbonylation of 3-iodobenzoic acid has been successfully carried out using a recyclable PdNP micellar catalyst. mdpi.com The study of these reactions provides insights into the stability and reusability of nanostructured catalysts.

Development of Recyclable and Environmentally Benign Catalytic Systems

The progression toward sustainable chemical synthesis has placed significant emphasis on the development of catalytic systems that are not only efficient but also reusable and environmentally sound. In this context, derivatives of this compound serve as important precursors for creating recyclable hypervalent iodine reagents and as substrates in catalytic reactions designed for sustainability. The core strategy revolves around immobilizing the active iodine-containing moiety onto a solid support, which facilitates easy separation of the catalyst from the reaction mixture and enables its reuse, thereby minimizing chemical waste and operational costs.

The primary route to a recyclable system involving a this compound backbone is through its conversion to a polymer-supported hypervalent iodine(V) reagent, analogous to 2-iodoxybenzoic acid (IBX). By anchoring the iodobenzoic acid molecule to a polymer resin, such as polystyrene, a heterogeneous catalyst is formed. researchgate.netresearchgate.net This solid-phase reagent can then be used for various oxidation reactions. After the reaction is complete, the polymer-supported catalyst, now in its reduced iodine(I) state, can be recovered by simple filtration. Subsequently, it can be re-oxidized back to the active iodine(V) state and used in further catalytic cycles. nsf.gov This process represents a significant advancement in green chemistry, transforming a stoichiometric reagent into a recyclable catalytic entity. researchgate.net

Research into polymer-supported IBX has demonstrated the viability of this approach. For instance, IBX amides supported on polystyrene have shown excellent activity in the oxidation of alcohols to their corresponding aldehydes or ketones. researchgate.net The solid-supported reagent can be filtered off post-reaction, regenerated, and reused multiple times with only a marginal loss in activity, showcasing a sustainable catalytic cycle.

Research Findings on Recyclable Iodine-Based Catalysts

Studies on polymer-supported IBX, a direct analogue of what would be formed from this compound, provide insight into the efficiency and reusability of such systems. In a typical application, the immobilized catalyst is used to oxidize various alcohols. The data below illustrates the performance of these recyclable systems.

Table 1: Oxidation of Alcohols using Polymer-Supported IBX Amide

This table summarizes the conversion efficiency of a polymer-supported IBX amide in the oxidation of benzyl alcohol to benzaldehyde. The data highlights the rapid reaction time and high conversion rate.

| Substrate | Oxidant-to-Alcohol Ratio | Reaction Time (hours) | Conversion (%) |

| Benzyl Alcohol | 2:1 | 1 | 100 |

| Data sourced from studies on polymer-supported IBX amides which demonstrate the oxidative activity of immobilized hypervalent iodine reagents. researchgate.net |

The true measure of an environmentally benign catalyst is its performance over multiple cycles. Research on fluorous hypervalent iodine(V) reagents, another strategy to ensure catalyst recovery, demonstrates consistent efficacy over several uses. nsf.gov

Table 2: Recyclability of Fluorous Hypervalent Iodine(V) Reagent in Alcohol Oxidation

This table shows the yield of the corresponding ketone from the oxidation of a secondary alcohol over five consecutive cycles using a recoverable fluorous iodine(V) catalyst.

| Catalytic Cycle | Yield (%) |

| 1 | >95 |

| 2 | >95 |

| 3 | >95 |

| 4 | >95 |

| 5 | >95 |

| Data reflects the performance of a recyclable fluorous IBX analogue, which was recovered and reused for five cycles with consistent results. nsf.gov |

Furthermore, the principles of creating recyclable systems extend to reactions where aryl iodides themselves are substrates. Environmentally friendly protocols have been developed using catalysts immobilized on magnetic nanoparticles or through the use of green solvents like polyethylene (B3416737) glycol (PEG), which allow for easy separation and recycling of the catalyst system. organic-chemistry.orgscielo.br For example, a magnetically separable copper-iron nanoparticle catalyst has been shown to be effective for the amination of various aryl iodides and could be recycled five times with consistent activity. organic-chemistry.org

These findings collectively underscore a clear and viable pathway for the use of this compound in sustainable chemistry. By leveraging well-established techniques like polymer or solid-support immobilization, derivatives of this compound can be integrated into heterogeneous catalytic systems that are both highly efficient and recyclable, aligning with the core principles of green chemistry. researchgate.net

Computational and Spectroscopic Characterization in Research of 4 Butyl 3 Iodobenzoic Acid Analogues

Theoretical Studies on Molecular Structure, Conformation, and Energetics

Theoretical studies, particularly those employing quantum-chemical methods, are instrumental in characterizing the molecular structure, conformational preferences, and energetic properties of 4-butyl-3-iodobenzoic acid and its derivatives. These computational approaches allow researchers to predict and understand various aspects of molecular behavior at the atomic level.

Research on substituted benzoic acids has demonstrated the utility of high-level quantum-chemical composite methods, such as G4 theory, for the mutual validation of theoretical and experimental data on gaseous standard molar enthalpies of formation. researchgate.net Simple group contribution procedures have also been developed to provide quick estimations of gas-phase and liquid-phase enthalpies of formation, as well as vaporization enthalpies for halogen-substituted benzoic acids. researchgate.net These methods are valuable for assessing new experimental results and validating existing data in comprehensive databases. researchgate.net

For instance, studies on iodinated benzoic acids have utilized a combination of Density Functional Theory (DFT) methods, group contribution procedures, and experimental techniques to investigate their thermochemical properties. researchgate.net While a close agreement is often observed between predicted and experimental enthalpies of formation, some deviations can occur, highlighting the importance of complementary approaches. researchgate.net

The conformational analysis of flexible molecules like this compound is crucial, as the spatial arrangement of the butyl group and the iodo-substituent can significantly influence its properties. Theoretical calculations can determine the relative energies of different conformers and the rotational barriers between them. For example, in related systems like substituted biphenyls, nOe experiments and X-ray crystallography have been used to determine solution and solid-state conformations, revealing details about torsional angles and the planarity of aromatic rings. nih.gov

Table 1: Theoretical and Experimental Energetic Properties of Substituted Benzoic Acids

| Property | Method | Findings |

| Standard Molar Enthalpies of Formation | G4 Theory, Group Contribution | Provides validated theoretical and experimental data for halogen-substituted benzoic acids. researchgate.net |

| Enthalpies of Vaporization | Group Contribution | Allows for quick appraisal of this property for substituted benzoic acids. researchgate.net |

| Conformation | nOe, X-ray Crystallography | Determines solution and solid-state conformations, including torsional angles and ring planarity. nih.gov |

| Bond Energies | Computational Chemistry | Reveals the influence of steric effects and radical stabilization on bond strengths. acs.org |

Application of Density Functional Theory (DFT) Calculations in Reaction Path Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving benzoic acid derivatives. By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

DFT calculations have been successfully applied to study intermolecular proton exchange in complexes of substituted benzoic acids. For example, the mechanism of proton transfer between benzoic acid derivatives and radicals has been elucidated using DFT at the UB3LYP/6-31G+(d, p) level of theory. These studies have analyzed the dynamics of charge distribution, dipole moment, and electrostatic potential, revealing that such processes can occur through a Hydrogen Atom Transfer (HAT) mechanism rather than a Proton-Coupled Electron Transfer (PCET) mechanism.

In the context of palladium-catalyzed C-H activation/arylation reactions, a process relevant for modifying the structure of compounds like this compound, DFT calculations have been instrumental. They have helped to understand the preference for C(sp³)–H activation over C(sp²)–H activation by revealing that a six-membered transition state is energetically more favorable due to lower ring strain compared to a five-membered transition state. nih.gov The C(sp³)–H activation step is often found to proceed via a concerted metalation-deprotonation mechanism. nih.gov

Furthermore, time-dependent DFT (TDDFT) is used to calculate the photoexcitation properties of benzoic acid derivatives. acs.org By comparing calculated UV spectra with experimental data, researchers can assess the performance of different exchange-correlation functionals. acs.org For instance, functionals like CAM-B3LYP have shown excellent agreement with experimental spectra and are promising for calculating processes involving photoexcitations of these compounds. acs.org

DFT is also employed to calculate various quantum chemical parameters that correlate with the reactivity and properties of benzoic acid derivatives. These parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), chemical hardness (η), and softness (σ). rsc.org These calculations provide insights into the electronic structure and have been used to study the antioxidant activity and corrosion inhibition properties of benzoic acid derivatives. rsc.orgresearchgate.net

Table 2: Applications of DFT in the Study of Benzoic Acid Derivatives

| Application | DFT Method | Key Findings |

| Reaction Mechanism | UB3LYP/6-31G+(d, p) | Elucidated proton transfer mechanisms (HAT vs. PCET) in benzoic acid complexes. |

| C-H Activation | - | Revealed preference for a six-membered transition state in palladium-catalyzed reactions. nih.gov |

| Photoexcitation | TDDFT (e.g., CAM-B3LYP) | Accurately predicts UV spectra and photoexcitation energies. acs.org |

| Quantum Chemical Parameters | B3LYP/6-311++G(d,p) | Calculates E_HOMO, E_LUMO, etc., to understand reactivity, antioxidant, and anticorrosion properties. rsc.orgresearchgate.netresearchgate.net |

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Contexts (e.g., IR, NMR, X-ray Diffraction)

A suite of spectroscopic techniques is essential for the unambiguous structural determination and purity assessment of this compound and its analogues in a research setting.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. For benzoic acid derivatives, the IR spectrum will show a prominent carbonyl (C=O) stretch from the carboxylic acid group, typically in the region of 1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations. In a study of 2-iodoxybenzoic acid esters, the carbonyl stretch was observed between 1640-1680 cm⁻¹, and an I=O absorption was seen at 780-740 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The chemical shifts, splitting patterns, and integration of the proton signals allow for the precise assignment of each hydrogen atom in the structure. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the protons of the butyl group, and the acidic proton of the carboxylic acid. In related iodinated benzoic acid derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. mdpi.comrsc.org

¹³C NMR: This technique provides information about the carbon skeleton. The chemical shift of each carbon atom is sensitive to its local electronic environment. For example, in 2-iodoxybenzoates, the ipso-carbon attached to the iodine (C-IO₂) shows a characteristic signal around 149 ppm. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, which helps in confirming the molecular formula. mdpi.com

Table 3: Spectroscopic Data for the Characterization of Iodinated Benzoic Acid Analogues

| Technique | Information Provided | Typical Observations |

| IR Spectroscopy | Functional groups | Carbonyl (C=O) stretch (~1700 cm⁻¹), I=O stretch (740-780 cm⁻¹). acs.org |

| ¹H NMR | Proton environment | Aromatic protons (δ 7.0-8.5 ppm), signals for alkyl groups. mdpi.comrsc.org |

| ¹³C NMR | Carbon skeleton | Ipso-carbon (C-I) signal, carbonyl carbon signal. acs.org |

| X-ray Diffraction | 3D structure | Precise bond lengths, bond angles, and conformation in the solid state. nih.govebi.ac.uk |

| Mass Spectrometry | Molecular weight, formula | Accurate mass determination to confirm elemental composition. mdpi.com |

Emerging Research Avenues and Future Perspectives for 4 Butyl 3 Iodobenzoic Acid Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Routes

The synthesis of substituted benzoic acids, including 4-Butyl-3-iodobenzoic acid, is a cornerstone of organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Current research is actively pursuing more sustainable and efficient methods for their preparation.

One promising area is the development of greener synthetic pathways that minimize waste and utilize environmentally benign reagents. For instance, methods for the one-pot conversion of substituted benzoic acids to other valuable compounds, such as anilines, using reagents like tosyl azide (B81097) under transition metal-free conditions are being explored. rsc.org This approach is noted for its simplicity, scalability, and use of readily available and stable reagents. rsc.org

Furthermore, the direct synthesis of phenols from benzoic acids through heterogeneous catalysis represents a potential green route for producing valuable chemical intermediates. nih.gov Research into the decarboxylative oxidation of benzoic acids using catalysts like CeO2-CuO has shown high selectivity towards the formation of phenols. nih.govnih.gov Such traceless directing group strategies could pave the way for the one-pot synthesis of meta-substituted phenols from bio-based benzoic acids, promoting a more sustainable chemical industry. nih.gov

The development of continuous synthesis methods for substituted benzoic acids is another significant step towards sustainability and safety in chemical manufacturing. wipo.int Continuous flow processes, which involve the continuous input of reactants and output of products, can mitigate the risks associated with batch reactions, such as thermal runaway, and can lead to higher oxygen utilization and improved yields. wipo.int

Advancements in Catalytic Applications and Organocatalysis

Iodobenzoic acids and their derivatives are gaining prominence as organocatalysts, offering a metal-free alternative for various oxidative transformations. These hypervalent iodine compounds are attractive due to their mild reaction conditions, high chemoselectivity, and reduced environmental impact compared to heavy metal-based oxidants. researchgate.net

The catalytic utility of hypervalent iodine reagents is a rapidly expanding field, with a focus on in situ generation of the active iodine(III) or (V) species from iodoarenes using terminal oxidants like Oxone or m-chloroperbenzoic acid (mCPBA). researchgate.netresearchgate.net This strategy has been successfully applied to a range of oxidative reactions, including the oxidation of alcohols. researchgate.net For example, 2-iodobenzoic acid and its derivatives have been employed as catalysts for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. researchgate.net

Research has shown that derivatives of 2-iodobenzoic acid can act as highly reactive and environmentally friendly catalysts for alcohol oxidation. beilstein-journals.org The development of catalysts like 2-Iodo-N-isopropyl-5-methoxybenzamide demonstrates the potential for fine-tuning the catalyst structure to enhance reactivity and efficiency. Furthermore, the use of sterically hindered iodobenzoic acids, such as 3,5-di-tert-butyl-2-iodobenzoic acid, in mechanochemical catalytic oxidations represents an innovative approach to overcome the solubility issues associated with reagents like IBX (2-iodoxybenzoic acid). rsc.org

The catalytic cycle often involves the in situ generation of a hypervalent iodine species, which then carries out the oxidation before being regenerated by a co-oxidant. researchgate.net This catalytic approach not only reduces the amount of iodine reagent required but also simplifies product purification. researchgate.net

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of this compound and related structures into flow chemistry and high-throughput synthesis platforms is a key area for future development. Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. wipo.int

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis and are well-suited for adaptation to flow chemistry. acs.org Research in this area focuses on optimizing reaction parameters like temperature, solvent, and catalyst loading to maximize yield and throughput. acs.org The use of packed-bed reactors with supported palladium catalysts allows for the continuous production of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. acs.org While specific studies on this compound in flow chemistry are not yet prevalent, the extensive research on similar iodo- and bromo-substituted benzoic acids in continuous flow Suzuki reactions indicates a clear path for its future application. acs.org

High-throughput synthesis methodologies, which allow for the rapid preparation and screening of large libraries of compounds, can also benefit from the versatile reactivity of this compound. The iodine substituent serves as a convenient handle for diversification through various cross-coupling reactions.

Development of New Reagents and Chemical Probes from Iodobenzoic Acid Scaffolds

The unique properties of the iodobenzoic acid scaffold, including the reactivity of the iodine atom, make it an excellent starting point for the development of new reagents and chemical probes. The iodine atom can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse range of molecules.

For example, iodobenzoic acids are precursors to hypervalent iodine reagents, which are powerful oxidizing agents in their own right. mdpi.com The development of practical and safe methods for the synthesis of these reagents, such as 2-iodosobenzoic acids (IBAs), is an active area of research. mdpi.com These IBAs can then be used as precursors for other cyclic organoiodine(III) derivatives with tailored reactivity. mdpi.com

Furthermore, the iodine atom on the aromatic ring is a key feature for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. oc-praktikum.de This reactivity allows for the construction of complex molecular architectures from the relatively simple this compound starting material.

The development of chemical probes for biological systems is another exciting application. For instance, a derivative of 4-methyl-3-iodobenzoic acid has been used to synthesize a tin-containing compound for the radioiodination of monoclonal antibodies, demonstrating the utility of this scaffold in bioconjugation and medical imaging. researchgate.net The synthesis of derivatives like 3-(4-Hydroxyiminobutyl)-4-iodobenzoic acid further illustrates the potential for creating novel molecules with potential biological activity. nih.gov

Q & A

Q. What are the key analytical techniques for structural confirmation of 4-Butyl-3-iodobenzoic acid?

Answer:

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and alkyl/iodine integration. Compare chemical shifts to structurally similar benzoic acid derivatives (e.g., 4-hydroxy-3-methylbenzoic acid, -values for aromatic protons typically range 6.8–7.5 ppm) .

- Infrared (IR) Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3300 cm) and C=O stretches (~1680–1720 cm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with iodine loss (e.g., m/z 127 for I) .

Table 1 : Expected spectral data for this compound (hypothetical):

| Technique | Key Peaks/Features | Reference Compound Comparison |

|---|---|---|

| -NMR | δ 7.6 (1H, d, J=8 Hz), δ 2.5 (2H, t, J=7 Hz) | 3,5-Dichloro-4-hydroxybenzoic acid |

| IR | 1690 cm (C=O), 2550 cm (O–H) | 4-Hydroxy-3-methylbenzoic acid |

Q. How can this compound be synthesized in a laboratory setting?

Answer :

- Methodology :

- Friedel-Crafts Alkylation : Introduce the butyl group to 3-iodobenzoic acid using AlCl as a catalyst in anhydrous dichloromethane .

- Iodination : Electrophilic substitution using iodine monochloride (ICl) in acetic acid, targeting the meta position relative to the carboxylic acid group .

- Purification : Recrystallize from ethanol/water to remove unreacted iodine and alkylation byproducts. Monitor purity via TLC (R ~0.5 in ethyl acetate/hexane 1:3) .

Q. Key Considerations :

- Steric hindrance from the butyl group may reduce iodination efficiency. Optimize reaction time and temperature (e.g., 60°C for 12 hours) .

II. Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer :

- Methodology :

-

Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to assess susceptibility to oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .

AI助科研之如何使用在问辅助实验(六)01:26

-

Molecular Dynamics (MD) : Simulate steric effects of the butyl group on transition-state geometries .

-

Validation : Compare predicted reactivity with experimental yields using aryl boronic acids (e.g., phenylboronic acid) under standardized conditions .

-

Table 2 : Hypothetical DFT results for C–I bond reactivity:

| Substituent | BDE (kcal/mol) | Predicted Reactivity |

|---|---|---|

| 3-Iodo, 4-butyl | 65.2 | Moderate (steric hindrance) |

| 3-Iodo, no alkyl | 58.7 | High |

Q. What strategies resolve contradictions in reported stability data for halogenated benzoic acids under varying pH conditions?

Answer :

- Methodology :

- Controlled Degradation Studies : Incubate this compound at pH 2–12 (37°C, 24h) and quantify degradation via HPLC-UV .

- Statistical Analysis : Use mixed-effects models to account for batch-to-batch variability (e.g., nested ANOVA for clustered data) .

- Mechanistic Investigation : Identify degradation products (e.g., deiodination or decarboxylation) via LC-MS/MS and propose pathways .

Q. Key Insight :

Q. How does the butyl group influence the crystal packing and solubility of this compound?

Answer :

- Methodology :

- X-ray Crystallography : Resolve crystal structure to analyze intermolecular interactions (e.g., hydrogen bonding between carboxylic acid dimers vs. van der Waals forces from the butyl chain) .

- Solubility Testing : Measure solubility in polar (water, ethanol) and nonpolar (hexane) solvents. Correlate with Hansen solubility parameters .

Table 3 : Hypothetical solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| Hexane | 1.3 |

III. Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.